molecular formula C12H22BrN3O4Si B11830509 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol

1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol

Cat. No.: B11830509
M. Wt: 380.31 g/mol
InChI Key: URTKDUMKMRKFTC-UHFFFAOYSA-N
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Description

1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol is a complex organic compound featuring a bromo-nitro-imidazole moiety and a tert-butyl(dimethyl)silyl-protected hydroxyl group

Preparation Methods

The synthesis of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitro-1H-imidazole.

    Protection of Hydroxyl Group: The hydroxyl group of 2-propanol is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Coupling Reaction: The protected 2-propanol is then coupled with 2-bromo-4-nitro-1H-imidazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or microwave-assisted synthesis.

Chemical Reactions Analysis

1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Deprotection: The tert-butyl(dimethyl)silyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, nucleophiles for substitution, and fluoride sources for deprotection. Major products formed from these reactions include amino derivatives, substituted imidazoles, and deprotected alcohols.

Scientific Research Applications

1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the imidazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol include:

    2-bromo-1-methyl-1H-imidazole: Lacks the nitro and tert-butyl(dimethyl)silyl groups, making it less versatile in chemical reactions.

    2-(1H-imidazol-1-yl)ethanol: Contains a hydroxyl group instead of the tert-butyl(dimethyl)silyl-protected hydroxyl group, making it more reactive.

    2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol, with the CAS number 1100750-09-1, is a compound that has garnered interest due to its potential biological activities. This compound belongs to the nitroimidazole class, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C12H22BrN3O4Si
  • Molecular Weight: 380.31 g/mol

Nitroimidazole derivatives, including the compound , exert their biological effects primarily through the reduction of their nitro group. This reduction leads to the formation of reactive metabolites that can interact with cellular macromolecules, resulting in various biological effects.

Antimicrobial Activity

Nitroimidazoles are well-documented for their antimicrobial properties. The mechanism involves:

  • Formation of Free Radicals: The reduced form of nitroimidazoles generates free radicals that damage DNA and other cellular components in pathogens.
  • Covalent Binding: These metabolites can covalently bind to proteins and nucleic acids in microbial cells, leading to cell death.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description
Antibacterial Effective against a range of bacteria; mechanisms include DNA damage and disruption of replication.
Antitumor Potential to inhibit tumor growth; may sensitize tumors to radiation therapy through hypoxia targeting.
Antiparasitic Similar mechanisms as antibacterial activity; effective against protozoan infections.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of nitroimidazole derivatives:

  • Antitubercular Activity:
    • A study demonstrated that nitroimidazole compounds exhibit significant antitubercular activity. The electron reduction potential was correlated with efficacy against Mycobacterium tuberculosis, suggesting that compounds with optimal reduction potentials are more effective in clinical settings .
  • Antimicrobial Properties:
    • Research has shown that derivatives similar to this compound possess strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential .
  • Mechanistic Insights:
    • Investigations into the mechanism revealed that these compounds undergo reductive activation in hypoxic conditions, which is particularly relevant for tumor treatment as many solid tumors exhibit hypoxia .

Properties

Molecular Formula

C12H22BrN3O4Si

Molecular Weight

380.31 g/mol

IUPAC Name

1-(2-bromo-4-nitroimidazol-1-yl)-3-[tert-butyl(dimethyl)silyl]oxypropan-2-ol

InChI

InChI=1S/C12H22BrN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3

InChI Key

URTKDUMKMRKFTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Br)[N+](=O)[O-])O

Origin of Product

United States

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